Antifungal agent 30

Description

Properties

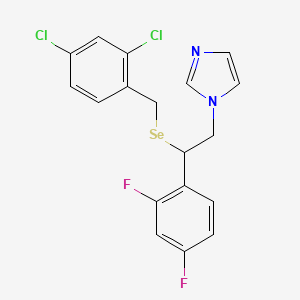

Molecular Formula |

C18H14Cl2F2N2Se |

|---|---|

Molecular Weight |

446.2 g/mol |

IUPAC Name |

1-[2-[(2,4-dichlorophenyl)methylselanyl]-2-(2,4-difluorophenyl)ethyl]imidazole |

InChI |

InChI=1S/C18H14Cl2F2N2Se/c19-13-2-1-12(16(20)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(21)8-17(15)22/h1-8,11,18H,9-10H2 |

InChI Key |

GRJWDMJBIUKXIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=CN=C2)[Se]CC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Azole Antifungals: A Case Study with Fluconazole

Disclaimer: Initial searches for a specific "antifungal agent 30" did not yield a known compound. Therefore, this guide focuses on a well-characterized and widely used antifungal agent, Fluconazole, to provide a comprehensive overview of the mechanism of action for the azole class of antifungals, in line with the technical requirements of the original request.

Core Mechanism of Action

Fluconazole is a synthetic triazole antifungal agent that exhibits a fungistatic effect against a broad spectrum of fungal pathogens.[1][2] Its primary mechanism of action is the highly specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway: the cytochrome P450-dependent enzyme lanosterol 14-α-demethylase.[1][2][3][4] This enzyme is essential for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane that regulates its fluidity, integrity, and the function of membrane-bound enzymes.[1][3][5]

The nitrogen atom in the azole ring of fluconazole binds to the heme iron atom in the active site of lanosterol 14-α-demethylase, preventing the enzyme from binding to its natural substrate, lanosterol.[3] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterol precursors within the fungal cell.[1][3] The accumulation of these aberrant sterols disrupts the normal packing of phospholipids in the cell membrane, leading to increased membrane permeability, altered activity of membrane-associated enzymes, and ultimately, the inhibition of fungal growth and replication.[3][4]

The specificity of fluconazole for the fungal cytochrome P450 enzyme over its mammalian counterparts is a key factor in its therapeutic efficacy and favorable safety profile.

Signaling Pathways and Cellular Responses

While the primary target of fluconazole is well-defined, its downstream effects can trigger various cellular stress response pathways in fungi. For instance, the inhibition of ergosterol biosynthesis and the resulting membrane stress can activate the Cell Wall Integrity (CWI) pathway.[6] This pathway is a conserved signaling cascade that helps fungi cope with cell wall damage. Activation of the CWI pathway in response to azole treatment has been observed and can sometimes contribute to the development of drug tolerance.[6]

dot

Caption: Mechanism of action of Fluconazole and its impact on fungal cellular pathways.

Quantitative Data

The following table summarizes key quantitative data related to the antifungal activity of fluconazole against various fungal species. Minimum Inhibitory Concentration (MIC) is a common measure of the in vitro potency of an antifungal agent.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.25 - 2.0 | [7] |

| Candida glabrata | 0.5 - 64 | [7] |

| Candida parapsilosis | 0.5 - 4.0 | [7] |

| Candida tropicalis | 0.5 - 4.0 | [7] |

| Cryptococcus neoformans | 1.0 - 16.0 | [8] |

| Aspergillus fumigatus | >64 | [8] |

| Aspergillus flavus | >64 | [7] |

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Materials:

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Antifungal agent stock solution (e.g., Fluconazole in a suitable solvent like DMSO or water).

-

96-well flat-bottom microtiter plates.

-

Fungal inoculum prepared in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Spectrophotometer.

-

Incubator.

Procedure:

-

Prepare Antifungal Dilutions: Serially dilute the antifungal stock solution in RPMI-1640 medium in the wells of the microtiter plate to achieve a range of final concentrations. Include a drug-free growth control well.

-

Inoculum Preparation: Adjust the fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

-

Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions and the growth control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

dot

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to analyze the sterol composition of fungal cells treated with an azole antifungal to confirm the inhibition of ergosterol biosynthesis.

Materials:

-

Fungal culture.

-

Antifungal agent (e.g., Fluconazole).

-

Saponification reagent (e.g., alcoholic potassium hydroxide).

-

Organic solvent for extraction (e.g., n-heptane or hexane).

-

Silylating agent (e.g., BSTFA with 1% TMCS).

-

GC-MS instrument.

Procedure:

-

Fungal Culture and Treatment: Grow the fungal culture to mid-log phase and then expose it to the antifungal agent at a specific concentration (e.g., MIC) for a defined period. A control culture without the antifungal agent should be run in parallel.

-

Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash them, and then saponify the cell pellet by heating with an alcoholic potassium hydroxide solution. This process breaks down lipids and releases the sterols.

-

Sterol Extraction: Extract the non-saponifiable lipids (containing the sterols) from the saponified mixture using an organic solvent like n-heptane.

-

Derivatization: Evaporate the organic solvent and derivatize the sterol extracts using a silylating agent. This process makes the sterols more volatile and suitable for GC-MS analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different sterols based on their boiling points and retention times, and the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: Compare the sterol profiles of the treated and untreated fungal cells. A successful inhibition of lanosterol 14-α-demethylase will result in a decrease in the ergosterol peak and an increase in the peaks corresponding to lanosterol and other 14-α-methylated sterols in the treated sample.

References

- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hps.com.au [hps.com.au]

The Discovery and Synthesis of Coruscanone A: A Promising Antifungal Agent

A Technical Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Coruscanone A, a naturally derived cyclopentenedione with potent and broad-spectrum antifungal activity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antifungal drug discovery.

Discovery and Isolation

Coruscanone A was first discovered and isolated from the ethanol extract of the piperaceous plant Piper coruscans[1]. This discovery was the result of a targeted search for novel antifungal agents from natural sources[1]. The structure of Coruscanone A is characterized by a 2-methoxymethylenecyclopent-4-ene-1,3-dione skeleton with a styryl moiety attached to the methylene at the C-2 position[1]. An interesting characteristic of this unique structure is its ability to exist as two geometrical isomers in solution due to photoisomerization around the C-2 exocyclic double bond[1].

Total Synthesis of Coruscanone A

The total synthesis of Coruscanone A has been successfully achieved, providing a viable route for the production of this compound and its analogs for further investigation[1][2]. A key step in the synthesis involves a base-catalyzed rearrangement of 4-(acylmethylidene)butenolides[2].

The general synthetic approach begins with a Wittig condensation between a maleic anhydride derivative and a phosphorane, which is prepared from the corresponding α-methyl ketone[1]. The resulting 4-ylidenebutenolide then undergoes a base-catalyzed rearrangement to form the cyclopent-4-ene-1,3-dione core[1][2]. Specifically, the synthesis of Coruscanone B, the precursor to Coruscanone A, is achieved through the condensation of citraconic anhydride with the appropriate phosphorane, followed by a rearrangement catalyzed by sodium methoxide in methanol[2]. Coruscanone A is then synthesized from Coruscanone B via a reaction with diazomethane in ether, which results in the methylation of the enolic hydroxyl group to give a mixture of (Z)- and (E)-methyl enolates[2].

Antifungal Activity and Quantitative Data

Coruscanone A has demonstrated potent in vitro antifungal activity against a broad spectrum of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus[1][3]. Notably, its efficacy is comparable to that of established antifungal drugs such as amphotericin B and fluconazole[1][4]. A significant finding is that Coruscanone A retains its activity against fluconazole-resistant strains of C. albicans, suggesting a mechanism of action distinct from that of the azole antifungals[1][4]. The antifungal activity of Coruscanone A and some of its analogs is summarized in the table below.

| Compound | C. albicans (ATCC 90028) MIC (μg/mL) | C. neoformans (ATCC 90113) MIC (μg/mL) | A. fumigatus (ATCC 90906) MIC (μg/mL) | Fluconazole-Resistant C. albicans (Isolate #17) MIC (μg/mL) |

| Coruscanone A (1) | 2.08 | 8.33 | >20 | 2.08 |

| Analog 40 | 4.17 | 16.7 | >20 | 4.17 |

| Analog 41 | 4.17 | 16.7 | >20 | 4.17 |

| Analog 42 | 4.17 | 16.7 | >20 | 4.17 |

| Amphotericin B | 0.26 | 0.52 | 1.04 | 0.26 |

| Fluconazole | 0.52 | 8.33 | >20 | >100 |

Data extracted from Babu, K. S., et al. (2006). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Journal of medicinal chemistry, 49(26), 7877–7886.[1]

Mechanism of Action

The precise molecular target and mechanism of action of Coruscanone A have not been fully elucidated[1]. However, structure-activity relationship studies suggest that the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety is the key pharmacophore responsible for its antifungal activity[1][3]. The styryl-like side chain is also believed to play a complementary role, likely contributing to target binding[1][3].

The fact that Coruscanone A is active against fluconazole-resistant C. albicans strains, which often overexpress efflux pumps and the target enzyme Erg11, strongly indicates that its mechanism is different from that of azoles, which inhibit ergosterol biosynthesis[1]. It has been hypothesized that Coruscanone A may act as a Michael acceptor, allowing it to react with nucleophilic residues in a specific fungal target protein, thereby inactivating it[1]. This proposed mechanism is distinct from the major classes of currently used antifungal drugs.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of Coruscanone A and its analogs was determined using a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for yeasts and filamentous fungi.

-

Fungal Strains: Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90113), Aspergillus fumigatus (ATCC 90906), and fluconazole-resistant clinical isolates of C. albicans.

-

Media: RPMI 1640 medium with L-glutamine, buffered with MOPS.

-

Inoculum Preparation: Fungal isolates were grown on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, followed by further dilution to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: A serial two-fold dilution of the test compounds was prepared in the microtiter plates.

-

Incubation: The plates were incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that caused a significant inhibition of visible growth compared to the growth control. For some assays, an 80% reduction in growth (MIC80) was used as the endpoint[5].

General Procedure for the Synthesis of Coruscanone A Analogs

The following provides a generalized workflow for the synthesis of Coruscanone A and its analogs, as described in the literature[1].

Conclusion

Coruscanone A represents a promising new lead compound in the development of novel antifungal agents. Its potent and broad-spectrum activity, coupled with its efficacy against drug-resistant fungal strains, makes it an attractive candidate for further preclinical and clinical development. The successful total synthesis of Coruscanone A provides a foundation for the generation of a library of analogs for structure-activity relationship studies, which could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties. Further research into the precise mechanism of action of Coruscanone A will be crucial for understanding its full therapeutic potential and for the rational design of next-generation antifungal drugs.

References

- 1. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antifungal activity, and structure-activity relationships of coruscanone A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

In vitro activity of Antifungal agent 30

An In-Depth Technical Guide on the In Vitro Activity of Voriconazole

Introduction

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against a wide range of clinically significant fungal pathogens.[1][2][3] It is a synthetic derivative of fluconazole, with a modified structure that enhances its potency and spectrum.[4] This document provides a comprehensive overview of the in vitro activity of voriconazole, detailing its mechanism of action, susceptibility data against key fungal species, and the standardized methodologies used for its evaluation.

Mechanism of Action

Like other triazole antifungals, voriconazole's primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][3][5] Voriconazole specifically targets and inhibits the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[1][2][4] This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors within the fungal cell membrane.[1] This disruption of membrane integrity and function ultimately inhibits fungal growth and replication, resulting in a primarily fungistatic effect against yeasts and fungicidal activity against certain molds.[2][4][6]

Caption: Mechanism of action of Voriconazole in the fungal cell.

Data Presentation: In Vitro Susceptibility

The in vitro activity of voriconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for voriconazole against key fungal pathogens, compiled from various studies.

Table 1: In Vitro Activity of Voriconazole against Candida Species

| Organism | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Candida albicans | 394 | ≤0.03 - >64 | 0.03 | 0.06 | [7] |

| Candida glabrata | 394 | ≤0.03 - 16 | 0.25 | 1.0 | [7] |

| Candida krusei | 394 | 0.06 - 4 | 0.5 | 1.0 | [7] |

| Candida tropicalis | 394 | ≤0.03 - 8 | 0.03 | 0.125 | [7] |

| Candida parapsilosis | 394 | ≤0.03 - 4 | 0.03 | 0.06 | [7] |

| Fluconazole-Resistant Candida spp. | 285 | 0.0325 - 2 | 0.125 | 0.5 | [8] |

Table 2: In Vitro Activity of Voriconazole against Aspergillus Species

| Organism | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Aspergillus fumigatus | 61 | 0.12 - 4 | 0.5 | 1.0 | [9] |

| Aspergillus fumigatus | Not Specified | <0.03 - 0.5 | Not Reported | 0.25 | [10] |

| Aspergillus flavus | 20 | 0.5 - 4 (MFC) | Not Reported | Not Reported | [11] |

| Aspergillus niger | 20 | 0.5 - 4 (MFC) | Not Reported | Not Reported | [11] |

| Aspergillus terreus | 20 | 0.5 - 4 (MFC) | Not Reported | Not Reported | [11] |

Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. MFC stands for Minimum Fungicidal Concentration.

Experimental Protocols

Standardized methods are crucial for the reproducible determination of in vitro antifungal activity. The most widely accepted protocols are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12]

Broth Microdilution Susceptibility Testing (CLSI M38-A2 Method)

The CLSI M38-A2 document provides a reference method for testing the susceptibility of filamentous fungi.[13][14][15] This method is frequently used to determine the MIC of voriconazole.

1. Preparation of Antifungal Agent:

-

Voriconazole powder is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial twofold dilutions of the stock solution are prepared in RPMI 1640 medium to achieve the desired final concentrations for testing.[16]

2. Inoculum Preparation:

-

Fungal isolates are cultured on a suitable agar medium, such as potato dextrose agar, for approximately 7 days to encourage sporulation.[17]

-

Conidia (spores) are harvested and suspended in a sterile saline solution containing a wetting agent like Tween 80.

-

The conidial suspension is adjusted spectrophotometrically to match the turbidity of a 0.5 McFarland standard, which corresponds to a specific cell density.[17]

-

This adjusted suspension is further diluted (commonly 1:50) in RPMI 1640 broth to obtain the final inoculum concentration.[17]

3. Test Procedure:

-

The test is performed in 96-well microtiter plates.

-

Each well receives 100 µL of the diluted antifungal solution.

-

Subsequently, 100 µL of the final fungal inoculum is added to each well, resulting in a final volume of 200 µL and halving the drug concentration.

-

A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

4. Incubation:

-

The inoculated plates are incubated at a specified temperature, typically 35°C, for a defined period (e.g., 48 to 72 hours for Aspergillus spp.).[16]

5. Reading and Interpretation:

-

The MIC is determined by visual inspection. It is defined as the lowest concentration of voriconazole that causes a complete (100%) or significant (e.g., ≥50%) inhibition of growth compared to the drug-free control well.[17]

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Time-Kill Assays

Time-kill assays provide pharmacodynamic information by assessing the rate and extent of antifungal activity over time.[6][18][19]

1. Procedure:

-

A standardized fungal inoculum is prepared as described for broth microdilution.

-

The inoculum is added to flasks containing broth with various concentrations of voriconazole, typically expressed as multiples of the predetermined MIC (e.g., 0.25x, 1x, 4x, 16x MIC).[19] A growth control flask without the drug is always included.

-

The flasks are incubated with agitation at a controlled temperature.

2. Sampling and Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), aliquots are removed from each flask.

-

The aliquots are serially diluted and plated onto agar plates.

-

After incubation of the plates, the number of colony-forming units (CFU/mL) is counted.

3. Interpretation:

-

The change in log₁₀ CFU/mL over time is plotted for each voriconazole concentration.

-

Fungistatic activity is generally defined as a <3-log₁₀ unit (<99.9%) reduction in CFU/mL from the starting inoculum, while fungicidal activity is a ≥3-log₁₀ unit (≥99.9%) reduction.[18] Studies show voriconazole generally exhibits fungistatic activity against Candida species.[6][19]

Conclusion

Voriconazole demonstrates potent in vitro activity against a broad range of yeasts and molds by effectively inhibiting ergosterol synthesis. Standardized testing methodologies, such as the CLSI broth microdilution method, are essential for accurately determining its activity and providing a basis for clinical interpretation. The extensive body of in vitro data supports the clinical use of voriconazole for the treatment of serious fungal infections, particularly those caused by Aspergillus and Candida species.[20][21][22]

References

- 1. What is the mechanism of Voriconazole? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Evaluation of Voriconazole Pharmacodynamics Using Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activities of voriconazole (UK-109,496) and four other antifungal agents against 394 clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of voriconazole against Candida species isolated in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of voriconazole (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies of In Vitro Activities of Voriconazole and Itraconazole against Aspergillus Hyphae Using Viability Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. njccwei.com [njccwei.com]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 16. intertekinform.com [intertekinform.com]

- 17. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of voriconazole pharmacodynamics using time-kill methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: Review of the literature - ProQuest [proquest.com]

- 21. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: Review of the literature - ProQuest [proquest.com]

- 22. ovid.com [ovid.com]

Antifungal Agent 30: A Comprehensive Technical Guide on the Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal Agent 30 is a novel investigational compound with a potentially broad spectrum of activity against clinically relevant fungal pathogens. This document provides a comprehensive overview of its in vitro activity, detailing its inhibitory and fungicidal concentrations against a range of yeasts and molds. Methodologies for the key experiments are described to ensure reproducibility and further investigation. Additionally, the putative mechanism of action and its associated signaling pathway are illustrated to provide a deeper understanding of its antifungal properties. This guide is intended to serve as a core technical resource for researchers and professionals involved in the development of new antifungal therapies.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. Existing antifungal arsenals are limited, and there is an urgent need for novel agents with improved efficacy, safety profiles, and a broad spectrum of activity. This compound has been identified as a promising candidate, demonstrating potent activity against a variety of fungal species in initial screenings. This whitepaper summarizes the current knowledge of this compound's spectrum of activity, providing a foundation for further preclinical and clinical development.

Spectrum of Activity

The in vitro activity of this compound was evaluated against a panel of pathogenic yeasts and molds. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values were determined using standardized methodologies.

Activity Against Yeast Pathogens

This compound demonstrates significant activity against both common and emerging Candida species, including isolates resistant to current therapies. It also shows potent activity against Cryptococcus neoformans.

Table 1: In Vitro Activity of this compound Against Yeast Pathogens

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 | 0.25 | 0.5 |

| Candida glabrata | ATCC 90030 | 0.25 | 0.5 | 1 |

| Candida parapsilosis | ATCC 22019 | 0.5 | 1 | 2 |

| Candida tropicalis | ATCC 750 | 0.125 | 0.25 | 0.5 |

| Candida krusei | ATCC 6258 | 1 | 2 | 4 |

| Candida auris | B11220 | 0.25 | 0.5 | 1 |

| Cryptococcus neoformans | H99 | 0.06 | 0.125 | 0.25 |

Data presented are representative of multiple experiments.

Activity Against Mold Pathogens

The activity of this compound extends to filamentous fungi, including key species of Aspergillus and emerging molds.

Table 2: In Vitro Activity of this compound Against Mold Pathogens

| Fungal Species | Strain ID | MIC (µg/mL) |

| Aspergillus fumigatus | ATCC 204305 | 0.5 |

| Aspergillus flavus | ATCC 204304 | 1 |

| Aspergillus terreus | ATCC MYA-363 | 2 |

| Fusarium solani | ATCC 36031 | 4 |

| Scedosporium apiospermum | ATCC 201623 | 2 |

For molds, the MIC is defined as the lowest concentration that produces a visible inhibition of growth.

Experimental Protocols

The following protocols were utilized to determine the spectrum of activity of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.[1]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound stock solution

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Prepare the fungal inoculum from a 24-48 hour culture and adjust the turbidity to match a 0.5 McFarland standard.[2]

-

Dilute the standardized inoculum to the final target concentration.

-

Add the diluted inoculum to each well of the microtiter plate containing the antifungal dilutions.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.[3]

-

The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity.[3] For molds, it is the lowest concentration showing complete visual inhibition of growth.[1]

Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Procedure:

-

Following the determination of the MIC, aliquot a small volume (e.g., 10 µL) from each well that shows no visible growth.

-

Spread the aliquot onto a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration from the MIC assay from which no fungal colonies grow on the subculture plates.

Putative Mechanism of Action and Signaling Pathway

This compound is hypothesized to act by inhibiting a key enzyme in the fungal cell wall biosynthesis pathway, leading to cell lysis and death. The proposed mechanism involves the disruption of β-(1,3)-D-glucan synthesis.

Caption: Putative mechanism of action for this compound.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for susceptibility testing and the logical relationship for interpreting the results.

Caption: Workflow for MIC and MFC determination.

Caption: Logical flow for interpreting susceptibility results.

Conclusion

This compound exhibits a promising and broad spectrum of in vitro activity against a wide range of clinically important fungal pathogens. Its potent inhibitory and fungicidal effects, particularly against resistant isolates, underscore its potential as a next-generation antifungal agent. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound. Future studies will focus on in vivo efficacy, safety pharmacology, and the elucidation of its precise molecular target.

References

In-depth Technical Guide: Solubility and Stability of Antifungal Agents

DISCLAIMER: The term "antifungal agent 30" does not refer to a standardized, universally recognized chemical entity. It is a non-specific identifier likely originating from a particular research publication or compound library where it is designated as compound 30 . Without a specific chemical name (e.g., IUPAC name), CAS registry number, or direct reference to the primary literature describing it, a comprehensive guide on a single, specific "this compound" is not possible.

This guide will, therefore, address the solubility and stability of common classes of antifungal agents, providing a framework for researchers. It will use well-studied antifungal drugs like Fluconazole as illustrative examples to present data, experimental protocols, and logical workflows relevant to the study of any novel antifungal compound.

Section 1: Solubility of Antifungal Agents

The solubility of an antifungal agent is a critical physicochemical property that influences its formulation, bioavailability, and therapeutic efficacy. It is typically determined in various solvents, including aqueous buffers at different pH values and organic solvents.

Factors Influencing Solubility

Several factors can impact the solubility of an antifungal compound:

-

pH: The solubility of ionizable compounds is highly dependent on the pH of the medium. For example, weakly basic antifungal agents like azoles are more soluble in acidic environments.

-

Temperature: Solubility can increase or decrease with temperature, depending on the thermodynamics of the dissolution process.

-

Solvent System: The use of co-solvents, surfactants, and complexing agents can significantly enhance the solubility of poorly soluble drugs.[1]

-

Crystalline Form: Polymorphism, the ability of a compound to exist in different crystal structures, can lead to significant differences in solubility.

Illustrative Solubility Data

To demonstrate how solubility data is presented, the following tables summarize the solubility of Fluconazole, a widely used triazole antifungal.[2]

Table 1: Solubility of Fluconazole in Various Solvents

| Solvent | Solubility (mg/mL) |

| Ethanol | ~20 |

| DMSO | ~33 |

| Dimethyl Formamide (DMF) | ~16 |

Data sourced from supplier technical datasheets.[2]

Table 2: Aqueous Solubility of Fluconazole

| Aqueous Medium | Solubility (mg/mL) |

| PBS (pH 7.2) | ~0.2 |

| Water | High |

Fluconazole is noted for its high water solubility compared to other azoles.[2][3]

Experimental Protocol: Equilibrium Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of an antifungal agent in a specific solvent system.

Materials:

-

Antifungal agent (crystalline solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of the antifungal agent to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining solid particles.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved antifungal agent.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Section 2: Stability of Antifungal Agents

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Factors Influencing Stability

-

pH: Acid-base catalysis can be a major degradation pathway. For instance, some drugs are highly unstable in acidic conditions.[4]

-

Temperature: Higher temperatures typically accelerate chemical degradation reactions.

-

Oxidation: The presence of oxygen can lead to oxidative degradation, which can sometimes be mitigated by antioxidants.[4]

-

Light: Photodegradation can occur upon exposure to UV or visible light.

Illustrative Stability Data

The following table provides a conceptual overview of a stability study for a hypothetical antifungal agent in a topical cream formulation.

Table 3: Stability of Antifungal Agent in RECURA Cream at 25°C / 60% RH

| Time Point (Days) | Potency (% of Initial) | pH | Physical Appearance |

| 0 | 100.0 | 8.9 | White, smooth cream |

| 7 | 99.5 | 8.9 | No change |

| 14 | 101.2 | 8.8 | No change |

| 28 | 98.9 | 8.8 | No change |

| 60 | 99.1 | 8.7 | No change |

| 90 | 98.5 | 8.6 | No change |

| 180 | 99.3 | 8.6 | No change |

This data is modeled after stability studies on compounded antifungal creams and indicates the formulation is stable for at least 180 days.[5]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of a molecule.

Objective: To evaluate the stability of the antifungal agent under various stress conditions.

Materials:

-

Antifungal agent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Methodology:

-

Solution Preparation: Prepare stock solutions of the antifungal agent in a suitable solvent.

-

Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Heat the solution (e.g., at 60°C) for a set period.

-

Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Heat the solution (e.g., at 60°C) for a set period.

-

Oxidative Degradation: Add H₂O₂ to the stock solution to a final concentration of 3%. Keep the solution at room temperature for a set period.

-

Thermal Degradation: Store the solid drug substance in an oven at an elevated temperature (e.g., 70°C).

-

Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute. Analyze using an HPLC-UV/MS system to separate the parent drug from any degradation products. The mass spectrometer helps in identifying the structure of the degradants.

Section 3: Visualization of Workflows and Pathways

Diagrams are crucial for visualizing experimental processes and biological mechanisms.

Workflow for Solubility and Stability Assessment

The following diagram outlines the logical flow for assessing the core physicochemical properties of a new antifungal candidate.

Caption: Workflow for Physicochemical Characterization.

Mechanism of Action: Azole Antifungals

Azole antifungals, a common class of agents, act by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway.

Caption: Mechanism of Action for Azole Antifungals.

References

- 1. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability assessment of ketoconazole in aqueous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gr.fagron.com [gr.fagron.com]

Early-Stage Research on Antifungal Agent 30: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. The development of novel antifungal agents with unique mechanisms of action is therefore a critical area of research. This document provides a technical overview of the early-stage research and development of a novel investigational compound, designated Antifungal Agent 30. Due to the proprietary and early-stage nature of this research, publicly available data is limited. This guide is compiled based on preliminary findings and established principles in antifungal drug discovery to provide a foundational understanding for researchers in the field.

Introduction to Antifungal Drug Discovery

The current arsenal of antifungal medications is primarily composed of several major classes, including polyenes, azoles, echinocandins, and allylamines. These agents largely target the fungal cell membrane or cell wall.[1][2][3][4] Specifically, polyenes like Amphotericin B interact with ergosterol, a key component of the fungal cell membrane, leading to pore formation and cell lysis.[5] Azoles and allylamines inhibit enzymes involved in the ergosterol biosynthesis pathway, thereby disrupting membrane integrity.[1][4] Echinocandins represent a newer class that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[3][5] The rise of resistance to these existing drug classes necessitates the exploration of novel molecular targets and chemical scaffolds.

Putative Mechanism of Action of this compound

While specific details regarding this compound are not publicly available, early-stage antifungal research often focuses on novel targets to overcome existing resistance mechanisms. One such promising area is the inhibition of fungal-specific signaling pathways. Fungi utilize complex signaling networks to regulate growth, development, virulence, and stress responses.[6] Key pathways that could be targeted include:

-

Cell Wall Integrity (CWI) Pathway: This pathway is crucial for responding to cell wall stress and is activated by various antifungal agents.[6]

-

Calcineurin Signaling Pathway: This pathway is involved in stress response, ion homeostasis, and virulence.[6]

-

Quorum-Sensing Pathways: These pathways regulate fungal virulence and biofilm formation, and their disruption can attenuate pathogenicity.[7]

It is hypothesized that this compound may target a key component within one of these or other essential fungal signaling cascades, leading to growth inhibition or cell death.

Hypothetical Experimental Workflow for Characterization

The following outlines a standard experimental workflow for the initial characterization of a novel antifungal candidate like this compound.

Data Presentation (Hypothetical Data)

Quantitative data from early-stage research is crucial for decision-making. Below are examples of how such data for this compound would be structured.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MFC (µg/mL) |

| Candida albicans | ATCC 90028 | 0.25 | 0.5 |

| Candida glabrata | ATCC 90030 | 0.5 | 1 |

| Cryptococcus neoformans | H99 | 0.125 | 0.25 |

| Aspergillus fumigatus | Af293 | 1 | >8 |

MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates. MFC: Minimum Fungicidal Concentration.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Cell Type | IC₅₀ (µg/mL) | Selectivity Index (SI) |

| HepG2 | Human Liver Carcinoma | > 64 | > 256 |

| HEK293 | Human Embryonic Kidney | > 64 | > 512 |

IC₅₀: Half-maximal Inhibitory Concentration. SI = IC₅₀ (mammalian cells) / MIC₅₀ (fungal cells).

Experimental Protocols

Detailed and reproducible protocols are fundamental to drug discovery research.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

-

Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. Plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth compared to the drug-free control.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Mammalian cells (e.g., HepG2, HEK293) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with serial dilutions of this compound and incubated for 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved with a solubilization buffer (e.g., DMSO), and the absorbance is read at 570 nm.

-

IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.

Envisioned Signaling Pathway Interference

A potential mechanism of action for this compound could be the inhibition of a critical kinase in a fungal signaling pathway, for instance, the Cell Wall Integrity (CWI) pathway.

Conclusion and Future Directions

The hypothetical data and workflows presented herein provide a framework for the early-stage investigation of a novel antifungal candidate such as this compound. The successful development of new antifungals hinges on the rigorous application of such methodologies to identify and characterize compounds with novel mechanisms of action and favorable safety profiles. Future research on this compound would involve expanding the scope of in vivo studies, exploring synergistic combinations with existing antifungals, and initiating preclinical toxicology and formulation studies. These steps are essential for advancing promising early-stage compounds toward clinical development and addressing the urgent medical need for new treatments for invasive fungal infections.

References

- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal - Wikipedia [en.wikipedia.org]

- 3. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: The Use of Antifungal Agent 30 in Eukaryotic Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antifungal Agent 30 is a novel, potent antimycotic compound designed for the effective elimination of common fungal contaminants, including yeasts and molds, in eukaryotic cell cultures. Its robust fungicidal activity and low cytotoxicity at effective concentrations make it an ideal reagent for both routine prevention of fungal contamination and the rescue of valuable cell lines. These application notes provide detailed protocols for the prophylactic and therapeutic use of this compound, along with methodologies for determining its efficacy and impact on mammalian cell lines.

The primary mechanism of action for this compound involves the specific inhibition of fungal 1,3-β-D-glucan synthase, a key enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[1][2] This targeted disruption leads to compromised cell wall integrity, osmotic instability, and ultimately, cell lysis.[3] Unlike many antifungal agents that target the cell membrane, this compound's mechanism offers a high degree of selectivity for fungal cells, which possess a cell wall, while mammalian cells do not.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound were determined for a panel of common fungal contaminants.

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | 0.5 | 2 |

| Aspergillus fumigatus | 1 | 4 |

| Saccharomyces cerevisiae | 0.25 | 1 |

| Penicillium chrysogenum | 2 | 8 |

| Fusarium oxysporum | 4 | 16 |

Data are representative of in vitro testing and may vary depending on the specific strain and culture conditions.

Table 2: Cytotoxicity Profile of this compound in Mammalian Cell Lines

The half-maximal toxic concentration (Tox50) was assessed in several common mammalian cell lines after 72 hours of continuous exposure to this compound.

| Cell Line | Cell Type | Tox50 (µg/mL) |

| HEK293 | Human Embryonic Kidney | > 100 |

| HeLa | Human Cervical Cancer | > 100 |

| A549 | Human Lung Carcinoma | > 100 |

| HepG2 | Human Liver Hepatocellular Carcinoma | > 100 |

| NIH 3T3 | Mouse Embryonic Fibroblast | > 100 |

The high Tox50 values indicate a wide therapeutic window and minimal impact on mammalian cell viability at effective antifungal concentrations.[4][5]

Experimental Protocols

Protocol 1: Routine Prophylactic Use of this compound

This protocol outlines the standard procedure for preventing fungal contamination in continuous cell cultures.

-

Preparation of Stock Solution: this compound is supplied as a sterile 10 mg/mL solution.

-

Working Concentration: The recommended working concentration for prophylactic use is 10 µg/mL.[6]

-

Application:

-

Aseptically add 1 mL of the 10 mg/mL this compound stock solution to 1 L of your complete cell culture medium.

-

Mix the medium thoroughly by gentle inversion.

-

Use the supplemented medium for all subsequent cell culture maintenance, including subculturing and media changes.

-

-

Monitoring: Routinely inspect cultures for any signs of contamination.

Protocol 2: Elimination of Existing Fungal Contamination

This protocol is designed for the treatment of cell cultures with visible fungal contamination.

-

Preparation of Treatment Medium: Prepare a complete cell culture medium containing 20 µg/mL of this compound.

-

Cell Treatment:

-

Remove the contaminated medium from the culture vessel.

-

Wash the cell monolayer twice with sterile Phosphate Buffered Saline (PBS) to remove as much of the fungal contamination as possible.

-

Add the treatment medium to the culture vessel.

-

-

Incubation: Incubate the culture under standard conditions (e.g., 37°C, 5% CO2) for 3-5 days.

-

Recovery:

-

After the treatment period, remove the treatment medium.

-

Wash the cells with sterile PBS.

-

Replace with fresh complete medium supplemented with the prophylactic concentration (10 µg/mL) of this compound.

-

-

Observation: Continue to culture the cells in the prophylactic medium for at least two weeks to ensure the complete eradication of the contamination.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific yeast species.

-

Inoculum Preparation:

-

Culture the yeast strain on an appropriate agar plate for 24-48 hours.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[7]

-

-

Drug Dilution:

-

Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium.

-

The final concentration range should typically span from 0.06 to 64 µg/mL.

-

-

Inoculation and Incubation:

-

Add the prepared yeast inoculum to each well of the microtiter plate.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

Protocol 4: Cytotoxicity Assay (WST-1 Assay)

This protocol details the procedure for assessing the cytotoxic effect of this compound on a mammalian cell line.

-

Cell Seeding:

-

Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the highest concentration of the drug's solvent, e.g., DMSO) and a no-treatment control.

-

-

Incubation: Incubate the plate for 72 hours under standard culture conditions.

-

WST-1 Assay:

-

Add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

-

Data Analysis: Calculate the cell viability as a percentage relative to the no-treatment control and determine the Tox50 value.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

References

- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. invivogen.com [invivogen.com]

- 7. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

Antifungal agent 30 experimental design for fungal assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of fungal assays for the evaluation of Antifungal Agent 30. The protocols outlined below cover a range of in vitro and in vivo assays to determine the efficacy, mechanism of action, and potential therapeutic applications of this novel antifungal compound.

In Vitro Susceptibility Testing

The initial characterization of this compound involves determining its inhibitory activity against a panel of clinically relevant fungal pathogens. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1][2] This is a fundamental assay to quantify the potency of this compound. The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents against yeasts and molds.[3][4]

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][3][5]

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[2][5]

-

96-well flat-bottom microtiter plates[5]

-

Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

0.5 McFarland standard

-

Incubator

Procedure:

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate.[2][6] The typical concentration range to test is 0.03 to 32 µg/mL.

-

The final volume in each well should be 100 µL.

-

Include a drug-free well as a positive control for fungal growth and a medium-only well as a negative control.[2]

-

-

Inoculum Preparation:

-

Culture the fungal isolates on appropriate agar plates.

-

Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[2] This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.[7]

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[1]

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control.[1]

-

For yeasts and azole antifungals, the endpoint is often read as a ≥50% reduction in turbidity (MIC-2).[8] For other agents like amphotericin B, a complete inhibition of visible growth is used as the endpoint (MIC-0).[8] The appropriate endpoint for this compound should be determined based on its class and mechanism of action.

-

Data Presentation:

The MIC values for this compound against a panel of fungal pathogens should be summarized in a table for easy comparison.

| Fungal Species | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 0.25 | 1 | 0.5 |

| Candida glabrata | ATCC 2001 | 1 | 16 | 0.25 |

| Cryptococcus neoformans | H99 | 0.5 | 4 | 0.125 |

| Aspergillus fumigatus | AF293 | 2 | >64 | 1 |

Minimum Fungicidal Concentration (MFC) Determination

To determine if this compound is fungistatic or fungicidal, an MFC assay is performed. The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.

Protocol: MFC Assay

This protocol is performed as a continuation of the MIC assay.

Materials:

-

MIC plates from the previous experiment

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile spreader or inoculating loop

-

Incubator

Procedure:

-

Following the MIC reading, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).[9]

-

Spread the aliquot onto an SDA plate.

-

Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control subculture.[9]

-

The MFC is the lowest concentration of this compound that results in no fungal growth or fewer than three colonies on the agar plate.[9]

Investigating the Mechanism of Action

Understanding how this compound exerts its effect is crucial for its development. The following assays can elucidate its potential targets and mechanisms.

Fungal Cell Viability Assays

These assays determine whether the antifungal agent kills the fungal cells or merely inhibits their growth.

Protocol: Tetrazolium Salt (MTT) Reduction Assay

This colorimetric assay measures the metabolic activity of fungal cells as an indicator of viability.[10][11]

Materials:

-

Fungal cell suspension treated with this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., isopropanol with HCl)

-

Microplate reader

Procedure:

-

After treating the fungal cells with this compound for a specified time, add MTT solution to the culture.

-

Incubate for several hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[11]

Data Presentation:

| Concentration of this compound (µg/mL) | % Fungal Viability |

| 0 (Control) | 100 |

| 0.5 x MIC | 85 |

| 1 x MIC | 40 |

| 2 x MIC | 10 |

| 4 x MIC | <1 |

Fungal Biofilm Assays

Fungal biofilms are a significant clinical challenge due to their increased resistance to antifungal agents.[12] Assays to evaluate the effect of this compound on biofilm formation and eradication are therefore essential.

Protocol: Biofilm Formation Inhibition Assay

This assay determines the ability of this compound to prevent the formation of biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Fungal inoculum

-

RPMI 1640 medium

-

This compound

-

Crystal Violet (CV) solution

-

Ethanol (95%)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in RPMI 1640 medium in a 96-well plate.

-

Add the fungal inoculum to each well.

-

Incubate the plate for 24-48 hours to allow for biofilm formation.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Stain the attached biofilms with Crystal Violet solution.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the stain with ethanol and measure the absorbance to quantify the biofilm biomass.

Protocol: Pre-formed Biofilm Eradication Assay

This assay assesses the ability of this compound to destroy established biofilms.[13]

Procedure:

-

Allow fungal biofilms to form in a 96-well plate for 24-48 hours as described above.

-

After biofilm formation, remove the medium and add fresh medium containing serial dilutions of this compound.

-

Incubate for another 24 hours.

-

Quantify the remaining biofilm using the Crystal Violet method described above.

Data Presentation:

| Concentration of this compound (µg/mL) | % Biofilm Inhibition | % Biofilm Eradication |

| 0 (Control) | 0 | 0 |

| 0.5 x MIC | 25 | 10 |

| 1 x MIC | 60 | 30 |

| 2 x MIC | 95 | 70 |

| 4 x MIC | >99 | 90 |

Adhesion and Invasion Assays

The ability of fungi to adhere to and invade host cells is a critical virulence factor.[14]

Protocol: Fungal Adhesion to Epithelial Cells

This assay measures the ability of this compound to inhibit the attachment of fungal cells to a monolayer of epithelial cells.[15]

Materials:

-

Confluent monolayer of epithelial cells (e.g., A549 lung epithelial cells) in a cell culture plate

-

Fungal cell suspension

-

This compound

-

Appropriate cell culture medium

-

Microscope

Procedure:

-

Pre-treat the fungal cells with various concentrations of this compound.

-

Add the treated fungal cells to the epithelial cell monolayer and incubate to allow for adhesion.

-

Wash the monolayer gently to remove non-adherent fungal cells.

-

Stain and visualize the adherent fungal cells using a microscope.

-

Quantify the number of adherent cells per field of view.

In Vivo Efficacy Testing

In vivo models are crucial for evaluating the therapeutic potential of this compound in a living organism.

Murine Model of Systemic Infection

A standard mouse model is commonly used to assess the efficacy of antifungal agents against systemic fungal infections.[16]

Protocol: Murine Candidiasis Model

Materials:

-

Immunocompetent or immunosuppressed mice (e.g., BALB/c)

-

Candida albicans inoculum

-

This compound formulation for intravenous or oral administration

-

Sterile saline

Procedure:

-

Infect mice intravenously with a lethal or sub-lethal dose of Candida albicans.

-

Administer this compound at various doses and schedules (e.g., once or twice daily) starting at a specific time point post-infection.

-

Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

-

Monitor the mice for survival over a period of 14-21 days.

-

In a separate cohort, sacrifice mice at specific time points to determine the fungal burden in target organs (e.g., kidneys, brain, spleen) by plating homogenized tissue on agar plates and counting the colony-forming units (CFUs).[17]

Data Presentation:

Survival Curve: A Kaplan-Meier survival curve should be generated to compare the survival rates of the different treatment groups.

Organ Fungal Burden:

| Treatment Group | Dose (mg/kg) | Mean Fungal Burden (log10 CFU/g kidney) ± SD |

| Vehicle Control | - | 6.5 ± 0.8 |

| This compound | 10 | 4.2 ± 0.5 |

| This compound | 25 | 2.8 ± 0.3 |

| Fluconazole | 20 | 3.5 ± 0.4 |

Visualizations

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

References

- 1. academic.oup.com [academic.oup.com]

- 2. 3.1. Discuss how you would determine minimum inhibitory concentration of .. [askfilo.com]

- 3. ifyber.com [ifyber.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 7. 4.3. Fungal Viability Assays [bio-protocol.org]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.asm.org [journals.asm.org]

- 13. mdpi.com [mdpi.com]

- 14. Adhesins in the virulence of opportunistic fungal pathogens of human - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Dosage Determination for Antifungal Agent 30

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a comprehensive guide for determining the in vivo dosage of a hypothetical novel antifungal, designated here as "Antifungal Agent 30." The quantitative data and specific experimental details are illustrative and based on established principles of antifungal drug development. Researchers should adapt these protocols based on the specific physicochemical properties, mechanism of action, and in vitro efficacy of their actual investigational compound.

Introduction

The successful clinical translation of a new antifungal agent hinges on the rigorous determination of an optimal dosing regimen that maximizes efficacy while minimizing toxicity.[1] In vivo studies in relevant animal models are a cornerstone of this process, providing critical data on pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic potential.[2][3] These studies help establish key PK/PD indices, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), or the percentage of the dosing interval during which the drug concentration remains above the MIC (%T > MIC).[1] This document outlines the essential protocols and considerations for establishing the in vivo dosage of this compound.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for this compound, derived from preclinical studies. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Pharmacokinetic Parameters of this compound in Murine Model

| Dosage (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Half-life (h) |

| 5 | Intravenous | 12.5 | 0.5 | 85 | 6.2 |

| 10 | Intravenous | 25.8 | 0.5 | 180 | 6.8 |

| 20 | Intravenous | 51.2 | 0.5 | 390 | 7.1 |

| 20 | Oral | 8.9 | 2.0 | 150 | 7.5 |

| 40 | Oral | 16.5 | 2.0 | 310 | 7.8 |

Table 2: Efficacy of this compound in a Murine Model of Disseminated Candidiasis

| Treatment Group (Dosage, mg/kg, Route) | Fungal Burden (Log10 CFU/kidney) at 48h (Mean ± SD) | Percent Survival at 14 days |

| Vehicle Control | 6.8 ± 0.5 | 0% |

| This compound (5, IV) | 4.2 ± 0.7 | 40% |

| This compound (10, IV) | 2.5 ± 0.4 | 80% |

| This compound (20, IV) | 1.8 ± 0.3 | 100% |

| Fluconazole (20, Oral) | 3.1 ± 0.6 | 70% |

Table 3: Toxicology Profile of this compound in Mice (14-day study)

| Dosage (mg/kg/day, IV) | Key Observations | Alanine Aminotransferase (ALT) (U/L) (Mean ± SD) | Serum Creatinine (mg/dL) (Mean ± SD) |

| 10 | No adverse effects observed | 35 ± 8 | 0.4 ± 0.1 |

| 20 | No adverse effects observed | 42 ± 10 | 0.5 ± 0.1 |

| 40 | Mild lethargy in 2/10 animals | 150 ± 45 | 0.8 ± 0.2 |

| 80 | Significant weight loss, severe lethargy | 450 ± 90 | 1.5 ± 0.4 |

| * Statistically significant increase compared to vehicle control (p < 0.05) |

Experimental Protocols

Murine Model of Disseminated Candidiasis

This protocol describes a common model for evaluating the efficacy of antifungal agents against systemic Candida infections.

Materials:

-

Specific pathogen-free, female BALB/c mice (6-8 weeks old)

-

Candida albicans strain (e.g., SC5314)

-

Yeast Peptone Dextrose (YPD) broth

-

Saline, sterile

-

This compound, formulated for intravenous administration

-

Vehicle control solution

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest cells by centrifugation, wash twice with sterile saline, and resuspend in saline. Adjust the cell density to 3 x 10^5 CFU/mL using a hemocytometer.

-

Infection: Infect mice via lateral tail vein injection with 0.1 mL of the prepared C. albicans suspension (3 x 10^4 CFU/mouse).

-

Treatment: Begin treatment 2 hours post-infection. Administer this compound or vehicle control intravenously once daily for 7 consecutive days.

-

Efficacy Assessment (Fungal Burden):

-

At 48 hours after the initial treatment, euthanize a subset of mice (n=5 per group).

-

Aseptically remove the kidneys, weigh them, and homogenize in sterile saline.

-

Prepare serial dilutions of the homogenates and plate on SDA plates.

-

Incubate at 35°C for 24-48 hours and count the colonies to determine the CFU per gram of tissue.

-

-

Efficacy Assessment (Survival):

-

Monitor the remaining mice (n=10 per group) daily for 14 days for signs of morbidity and mortality.

-

Record survival data to generate Kaplan-Meier survival curves.

-

Pharmacokinetic Study in Mice

This protocol details the procedure for determining key pharmacokinetic parameters of this compound.

Materials:

-

Healthy, male CD-1 mice (8-10 weeks old) with jugular vein catheters

-

This compound, formulated for intravenous and oral administration

-

Appropriate vehicle control

-

K2-EDTA tubes for blood collection

-

LC-MS/MS system for drug quantification

Procedure:

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose of this compound via the tail vein.

-

Oral (PO) Group: Administer a single dose of this compound via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 50 µL) from the jugular vein catheter at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cmax, Tmax, AUC, and half-life.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a potential mechanism of action for this compound, targeting the fungal cell wall integrity pathway.

Caption: Hypothetical mechanism of this compound targeting ergosterol synthesis.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the logical flow of an in vivo efficacy study, from inoculum preparation to data analysis.

Caption: Workflow for assessing the in vivo efficacy of this compound.

References

- 1. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Delivery of Antifungal Agent 30 in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of effective antifungal therapies is a critical area of research, driven by the rising incidence of invasive fungal infections and the emergence of drug-resistant strains. "Antifungal Agent 30" represents a novel investigational compound with promising in vitro activity. However, its translation to in vivo efficacy is hampered by poor aqueous solubility and limited bioavailability, common challenges with new antifungal candidates. These application notes provide a comprehensive overview and detailed protocols for various delivery methods of this compound in preclinical animal models. The focus is on enhancing therapeutic outcomes by optimizing drug delivery to the site of infection while minimizing systemic toxicity. Novel drug delivery systems, such as lipid-based and polymeric nanoparticle formulations, offer promising strategies to overcome these limitations.[1][2]

The protocols outlined below are intended to serve as a guide for researchers in the preclinical evaluation of this compound. They cover the preparation of different formulations, administration in a murine model of systemic candidiasis, and subsequent evaluation of efficacy and pharmacokinetic profiles.

Overview of Delivery Systems for this compound

The selection of an appropriate delivery system is paramount to the successful in vivo evaluation of this compound. Conventional formulations often lead to suboptimal drug exposure at the target site.[1] Advanced drug delivery systems can improve the solubility, stability, and pharmacokinetic profile of antifungal agents.[1][3]